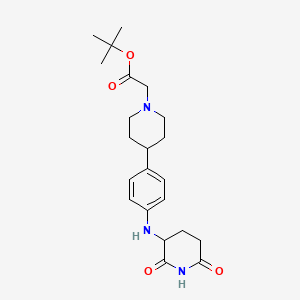

tert-Butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate

Description

Properties

Molecular Formula |

C22H31N3O4 |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

tert-butyl 2-[4-[4-[(2,6-dioxopiperidin-3-yl)amino]phenyl]piperidin-1-yl]acetate |

InChI |

InChI=1S/C22H31N3O4/c1-22(2,3)29-20(27)14-25-12-10-16(11-13-25)15-4-6-17(7-5-15)23-18-8-9-19(26)24-21(18)28/h4-7,16,18,23H,8-14H2,1-3H3,(H,24,26,28) |

InChI Key |

MRMRZYOSJULDBM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCC(CC1)C2=CC=C(C=C2)NC3CCC(=O)NC3=O |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Aryl Piperidine Formation

A key step in synthesizing the 4-((2,6-dioxopiperidin-3-yl)amino)phenyl moiety involves coupling a boronic acid with a halogenated aryl intermediate. For example:

- Reagents : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (boronic acid) and 4-bromobenzoate derivatives.

- Conditions : Pd(dtbpf)Cl₂, K₃PO₄, THF/H₂O, 80°C, 12–16 hours.

- Yield : Up to 99% for analogous couplings.

Detailed Reaction Pathways

Stepwise Synthesis of the Piperidine Core

The tert-butyl-protected piperidin-1-yl acetate is synthesized as follows:

- Alkylation : tert-Butyl 4-formylpiperidine-1-carboxylate reacts with azetidin-3-ylmethanol under reductive amination conditions (NaBH₃CN, DIPEA).

- Protection : The carbamate group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in ethanol or DCM.

Table 1: Key Reagents and Yields for Piperidine Core Synthesis

| Step | Reagents | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Alkylation | Azetidin-3-ylmethanol, NaBH₃CN, DIPEA | DMA, 120°C, 3 hours | 67% | |

| Protection | Boc anhydride, DCM | RT, 16 hours | 60–80% |

Final Coupling to 2,6-Dioxopiperidine

The phenyl-piperidinyl intermediate is coupled to 2,6-dioxopiperidine via:

- Nucleophilic Aromatic Substitution : 4-Fluoroisobenzofuran-1,3-dione reacts with 3-aminopiperidine-2,6-dione in acetic acid.

- Amide Coupling : tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetate is synthesized using HOBt, EDCI, and DIEA in DMF.

Table 2: Conditions for 2,6-Dioxopiperidine Coupling

| Method | Reagents | Solvent/Temp | Yield (%) | Source |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-Aminopiperidine-2,6-dione, NaOAc | Acetic acid, 135°C, 16 hours | ~50% | |

| Amide Coupling | HOBt, EDCI, DIEA | DMF, 15°C, 2 hours | 50–70% |

Optimization Strategies

Catalyst Selection for Cross-Couplings

Palladium catalysts like Pd(dtbpf)Cl₂ or Pd-PEPPSI-IPentCl are preferred for aryl-boron couplings due to their high efficiency in THF/H₂O mixtures.

Solvent and Temperature Effects

- High-Temperature Reactions : Acetic acid at 135°C facilitates dioxopiperidine formation.

- Low-Temperature Workups : Ethyl acetate slurry steps improve crystallinity of intermediates.

Challenges and Mitigation

Stereochemical Control

The 2,6-dioxopiperidine ring’s conformation may require chiral resolution. For example, (R)-configured intermediates are purified via chiral GC or HPLC.

Boc Deprotection

TFA-mediated removal of the tert-butyl group is performed at 0–40°C to avoid side reactions.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Key Methods

| Method | Advantages | Limitations |

|---|---|---|

| Suzuki Coupling | High yield, scalable | Requires Pd catalysts |

| Amide Coupling | Mild conditions, broad applicability | Moderate yields |

| Nucleophilic Substitution | Simple reagents | Harsh conditions (high temp) |

Chemical Reactions Analysis

tert-Butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium azide (NaN3). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a ligand in protein-ligand binding studies and as a substrate for enzyme studies.

Industry: It is employed in the synthesis of various chemical intermediates and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate involves its role as a PROTAC linker. It recruits E3 ligase for the ubiquitination and subsequent degradation of target proteins . This process involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase, leading to the ubiquitination and proteasomal degradation of the target protein.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares motifs with two key analogs:

Compound 15a (2016): Described in a kinase inhibitor study, this molecule contains a tert-butyl carbamate group, a pyrimido[4,5-d][1,3]oxazin-2-one core, and a 2-methoxy-4-(4-methylpiperazin-1-yl)aniline substituent. Unlike the target compound, it lacks the 2,6-dioxopiperidin group but includes a methylpiperazine for solubility and kinase binding .

CAS 2366132-45-6 (2024): A PROTAC-like molecule with a benzamide head, a 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl group (cereblon binder), and a hexyl-piperazine linker. Its extended structure (MW: 991.14) enables bifunctional activity, contrasting with the simpler piperidine-acetate framework of the target compound .

Data Table: Key Comparative Metrics

| Parameter | Target Compound | Compound 15a (2016) | CAS 2366132-45-6 (2024) |

|---|---|---|---|

| Molecular Formula | Not explicitly provided | Not explicitly provided | C55H62N10O8 |

| Molecular Weight | Estimated ~450–500 g/mol | Not provided | 991.14 g/mol |

| Core Structure | Piperidine + phenyl-dioxopiperidin + acetate | Pyrimido-oxazinone + tert-butyl carbamate | Benzamide + dioxoisoindolinyl + linker |

| Key Functional Groups | tert-Butyl acetate, dioxopiperidin | Methylpiperazine, methoxy-phenyl | Cereblon binder, hexyl-piperazine |

| Biological Application | PROTAC intermediate | Kinase inhibition | Targeted protein degradation (PROTAC) |

| Synthetic Catalyst | Not specified | Trifluoroacetic acid (TFA) | Not specified |

| Reference | - |

Biological Activity

tert-Butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate, identified by its CAS number 2641512-32-3, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its structure, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C22H31N3O4

- Molecular Weight : 401.50 g/mol

- IUPAC Name : this compound

- Purity : Typically reported at 95% in commercial preparations.

The compound features a complex structure with multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Antitumor Activity : Initial studies suggest potential efficacy against certain cancer cell lines due to its ability to interact with specific protein targets involved in tumor growth and metastasis.

- Immunomodulatory Effects : The compound may influence immune responses, possibly through modulation of pathways related to immune suppression.

- Neuroprotective Properties : Given its structural similarity to known neuroprotective agents, it is hypothesized to have effects on neuronal health.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several proposed pathways include:

- Inhibition of Key Enzymes : The compound may inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in tryptophan metabolism and immune regulation .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Potential efficacy against cancer cell lines | |

| Immunomodulatory | Modulation of immune response pathways | |

| Neuroprotective | Similarities to neuroprotective agents |

Case Study: Antitumor Activity

In a recent study examining the effects of similar compounds on glioblastoma cells, it was found that derivatives of the dioxopiperidine scaffold exhibited significant inhibition of tumor growth. The study emphasized the importance of structural modifications in enhancing the antitumor efficacy of these compounds .

Case Study: Immunomodulation

Another investigation focused on the immunomodulatory effects of related compounds. It was noted that certain derivatives could effectively downregulate IDO activity in immune cells, suggesting a potential application in cancer therapy where immune evasion is a concern .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.